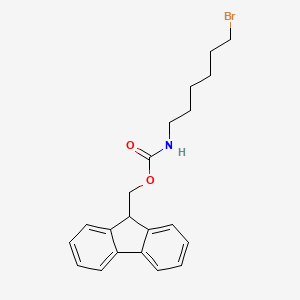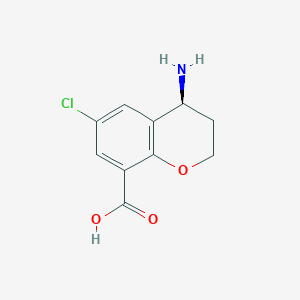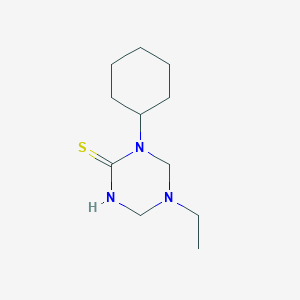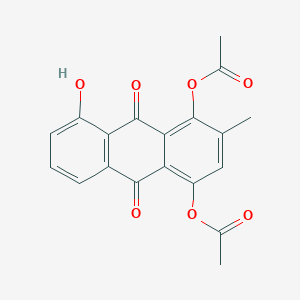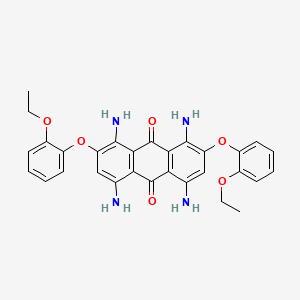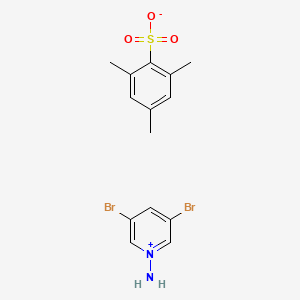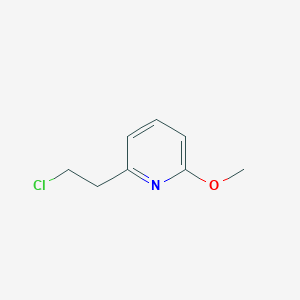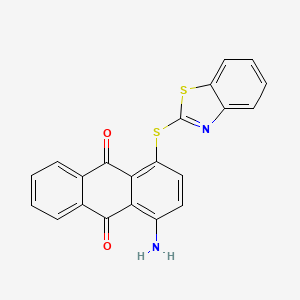
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracenedione core with an amino group at the 1-position and a benzothiazolylthio group at the 4-position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- typically involves multiple steps, starting with the preparation of the anthraquinone core. The amino group is introduced through a nucleophilic substitution reaction, while the benzothiazolylthio group is added via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: The amino and benzothiazolylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized anthraquinones.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1-amino-: This compound lacks the benzothiazolylthio group, making it less complex.
9,10-Anthracenedione, 1-amino-4-hydroxy-: This derivative has a hydroxy group instead of the benzothiazolylthio group.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound includes both hydroxy and methoxy groups, providing different chemical properties.
Uniqueness
The presence of the benzothiazolylthio group in 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- imparts unique chemical and biological properties, making it distinct from other similar compounds
Propiedades
Número CAS |
3767-68-8 |
|---|---|
Fórmula molecular |
C21H12N2O2S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H12N2O2S2/c22-13-9-10-16(27-21-23-14-7-3-4-8-15(14)26-21)18-17(13)19(24)11-5-1-2-6-12(11)20(18)25/h1-10H,22H2 |
Clave InChI |
LZBSRGGBVAHAED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=NC5=CC=CC=C5S4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


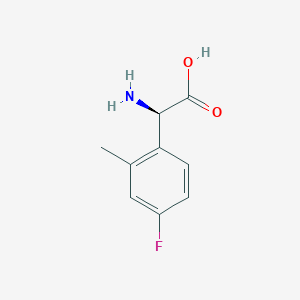
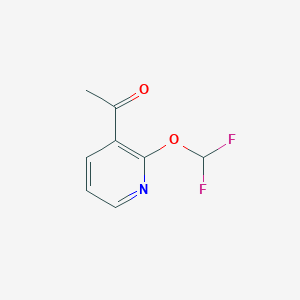
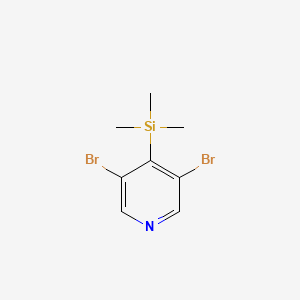


![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
